molecular formula C19H21N3O3S B2514889 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one CAS No. 1396860-55-1

3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one

Cat. No.: B2514889
CAS No.: 1396860-55-1
M. Wt: 371.46
InChI Key: ZWVAVTIUGIREBT-UHFFFAOYSA-N
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Description

3-(6-Methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a sophisticated chemical hybrid compound designed for advanced pharmaceutical and biological research. This molecule features a 6-methoxy-1,2,3,4-tetrahydroisoquinoline moiety, a privileged structure in medicinal chemistry known for its role as a bioisostere for benzylpiperidines and other amine-containing pharmacophores . This scaffold is covalently linked via an amide bond to a 7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one system, a fused heterocycle that may impart unique electronic and steric properties. The strategic integration of these two complex rings creates a novel molecular architecture with potential for high-affinity binding to various enzymatic targets. Researchers can leverage this compound as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) or as a core scaffold in drug discovery programs, particularly in neuroscience, oncology, and infectious disease. Its specific mechanism of action is target-dependent but likely involves potent and selective inhibition or modulation of protein function. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use. Researchers should handle this material with care in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(6-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-8-20-19-22(17(12)23)10-15(11-26-19)18(24)21-6-5-13-7-16(25-2)4-3-14(13)9-21/h3-4,7-8,15H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAVTIUGIREBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCC4=C(C3)C=CC(=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its pharmacological properties, particularly in relation to neuropharmacology and oncology. Its structural features suggest potential interactions with various biological targets:

  • Dopamine Receptor Modulation : Similar compounds in the tetrahydroisoquinoline class have shown activity as selective ligands for dopamine receptors. This suggests that the compound may exhibit similar properties, potentially aiding in the treatment of neurological disorders such as schizophrenia or Parkinson's disease.
  • Antitumor Activity : The pyrimidine and thiazine moieties are known to contribute to anticancer properties. Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • A study on tetrahydroisoquinoline derivatives demonstrated significant anti-cancer activity against various cell lines. The introduction of methoxy groups was found to enhance this activity due to improved receptor binding and bioavailability .
  • Research on thiazole-based compounds has shown promising anti-inflammatory and analgesic effects. The incorporation of the pyrimidine-thiazine structure may similarly confer these beneficial properties .

Synthetic Routes

The synthesis of this compound can be approached through various methods:

  • Multi-step Synthesis : The compound can be synthesized by combining 6-methoxy-1,2,3,4-tetrahydroisoquinoline with appropriate carbonyl and thiazine precursors in a series of reactions including condensation and cyclization reactions.
  • Microwave-Assisted Synthesis : This method can enhance yields and reduce reaction times compared to traditional heating methods. Utilizing microwave irradiation allows for more efficient synthesis of complex heterocycles .

Reactivity and Derivatives

The unique structure allows for various modifications that can lead to new derivatives with enhanced biological activities:

  • Substitution Reactions : The methoxy group can be replaced or modified to create analogs with different pharmacological profiles.
  • Oxidation/Reduction Reactions : These reactions can help in fine-tuning the electronic properties of the molecule, potentially increasing its efficacy as a drug candidate .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, potential therapeutic applications include:

  • Neurological Disorders : As a modulator of dopamine receptors.
  • Cancer Treatment : As an anticancer agent targeting specific tumor types.

Mechanism of Action

The mechanism of action of 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is not well understood. it is likely to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Pyrimido[2,1-b][1,3]oxazine Derivatives

  • Example : 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile ().
  • Comparison :

  • Core Structure: Replaces the thiazinone sulfur with oxygen, forming an oxazine ring.
  • Substituents: Chlorophenyl and methylthio groups enhance steric bulk and electron-withdrawing effects, whereas the target compound’s 6-methoxy-tetrahydroisoquinoline moiety may improve solubility via hydrogen bonding .

Pyridopyrimido[2,1-b][1,3]thiazinones Example: 3,7,9-triaryl-3,4-dihydropyrido[2′,3′:4,5]pyrimido[2,1-b][1,3,5]thiadiazin-6(2H)-ones (). Comparison:

  • Core Structure: Incorporates a pyridine ring fused to the pyrimido-thiazinone system, increasing aromaticity and rigidity.
  • Bioactivity: These derivatives exhibit antimicrobial activity, suggesting that the thiazinone core in the target compound may also possess similar bioactivity if tested .

Tetrahydroisoquinoline-Containing Compounds Example: N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide (). Comparison:

  • Substituent Role: The tetrahydroisoquinoline-carboxamide group in is designed for selective binding (e.g., kinase inhibition). The target compound’s 6-methoxy-tetrahydroisoquinoline-carbonyl group may similarly enhance target affinity but with distinct electronic properties due to the methoxy substitution .

Physicochemical and Pharmacological Properties

Property Target Compound (Inferred) Pyrimido-oxazine () Pyridopyrimido-thiazinone ()
Core Polarity Moderate (S in thiazinone) Higher (O in oxazine) Moderate (S in thiazinone)
Bioactivity Unknown (hypothetical enzyme inhibition) Not reported Antimicrobial
Synthetic Complexity High (due to fused rings and substituents) Moderate High

The sulfur atom in the thiazinone core may enhance bioavailability compared to oxazine analogs, as seen in ’s antimicrobial derivatives. The methyl and methoxy groups in the target compound could further modulate solubility and metabolic stability.

Key Research Findings

  • Antimicrobial Potential: Pyrimido-thiazinones in showed activity against bacterial and fungal strains, suggesting the target compound’s thiazinone core could be similarly bioactive .
  • Selective Binding: Tetrahydroisoquinoline derivatives in were optimized for selectivity in drug design, implying the target compound’s substituents may be tunable for specific targets .
  • Synthetic Challenges : Multi-step syntheses are common for such polyheterocycles, as seen in and , requiring careful optimization of reaction conditions .

Biological Activity

The compound 3-(6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-7-methyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazin-6-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a pyrimido-thiazine core fused with a tetrahydroisoquinoline moiety. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 372.46 g/mol. The presence of methoxy and carbonyl groups contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown cytotoxic effects against various cancer cell lines. A study highlighted that Mannich bases derived from tetrahydroisoquinolines demonstrated potent cytotoxicity towards hepatoma cells and Jurkat cells, outperforming traditional chemotherapeutics like 5-fluorouracil in some instances .

Antimicrobial Properties

The antimicrobial activity of isoquinoline derivatives has been documented extensively. A related study indicated that certain Mannich bases possess antibacterial and antifungal properties. The mechanism of action is often linked to the disruption of microbial cell membranes or interference with essential metabolic pathways .

Neuroprotective Effects

Compounds containing the tetrahydroisoquinoline structure have been investigated for neuroprotective effects. Research suggests that these compounds may inhibit neurodegenerative processes by modulating neurotransmitter levels and exerting antioxidant effects . This could be particularly relevant for conditions like Alzheimer’s disease.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to apoptosis in cancer cells.
  • Antioxidant Activity : The presence of methoxy groups may enhance antioxidant properties, providing protection against oxidative stress.

Case Studies and Research Findings

StudyFindings
Mannich Bases Review Highlighted the anticancer potential of Mannich bases derived from tetrahydroisoquinolines; demonstrated higher cytotoxicity than standard treatments.
Neuroprotective Effects Showed that tetrahydroisoquinoline derivatives can protect against neurodegeneration through modulation of neurotransmitter systems.
Antimicrobial Activity Established that certain isoquinoline derivatives possess significant antibacterial and antifungal properties.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis typically involves multi-step reactions, starting with cyclization of precursors such as substituted pyrimidine-thiazine cores under basic conditions. For example, cyclization of tetrahydroisoquinoline derivatives with carbonyl-containing intermediates is critical . Optimization requires monitoring reaction progression via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield . Reaction parameters (temperature, solvent polarity, and catalyst selection) should be systematically tested using factorial design experiments to minimize side products .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for validation?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving bond lengths, angles, and stereochemistry . Complementary techniques include nuclear magnetic resonance (NMR) for functional group analysis (e.g., methoxy and carbonyl signals) and mass spectrometry (MS) for molecular weight confirmation. Computational methods like density functional theory (DFT) can predict electronic properties and validate experimental data .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Methodological Answer : Common impurities arise from incomplete cyclization or residual intermediates. Purification strategies involve gradient column chromatography (silica gel or reverse-phase) and recrystallization in polar solvents like ethanol or acetonitrile. Purity should be confirmed via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to specific positions on the tetrahydroisoquinoline ring. Bromine or acetyloxy substituents (as seen in analogs) enhance electrophilic reactivity at the pyrimidine-thiazine core . Computational studies (e.g., frontier molecular orbital analysis) can map reactive sites and guide functionalization strategies .

Q. What experimental and computational approaches are used to analyze structure-activity relationships (SAR) for pharmacological potential?

  • Methodological Answer : SAR studies require synthesizing analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogen groups) and testing biological activity against target proteins (e.g., kinases or DNA repair enzymes). Molecular docking simulations (AutoDock Vina, Schrödinger Suite) predict binding affinities, while in vitro assays (e.g., enzyme inhibition or cytotoxicity) validate computational models .

Q. How can contradictions in biological activity data between structural analogs be resolved?

  • Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or impurity levels. Standardized protocols (e.g., OECD guidelines for cytotoxicity) and orthogonal assays (e.g., surface plasmon resonance for binding kinetics) improve reproducibility. Meta-analysis of published data (e.g., comparing IC₅₀ values across analogs) identifies trends obscured by experimental variability .

Q. What role do advanced separation technologies play in isolating enantiomers or diastereomers of this compound?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak columns with cellulose-based stationary phases) or simulated moving bed (SMB) systems are critical for resolving stereoisomers. Mobile phase optimization (e.g., hexane/isopropanol ratios) and detection via circular dichroism (CD) ensure enantiomeric excess (ee) >98% .

Q. How can AI-driven platforms like ICReDD accelerate reaction discovery and optimization for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., transition state modeling) combined with machine learning (ML) algorithms predict viable reaction pathways. Platforms like ICReDD integrate experimental data (e.g., yields, solvent effects) into feedback loops to refine computational models, reducing trial-and-error experimentation .

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